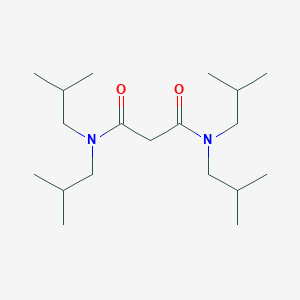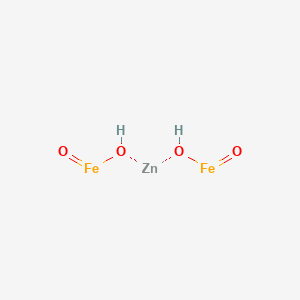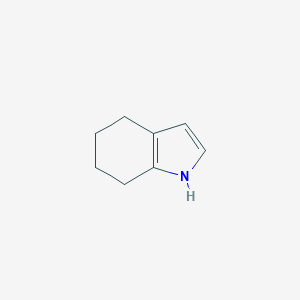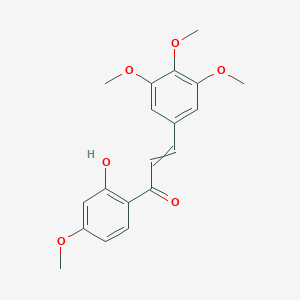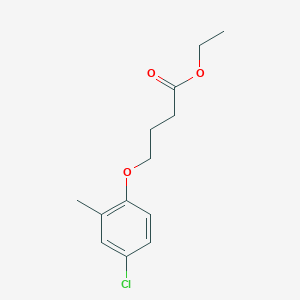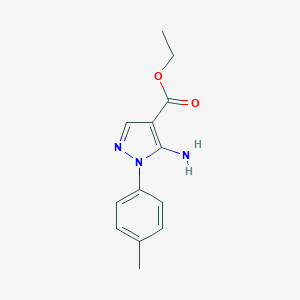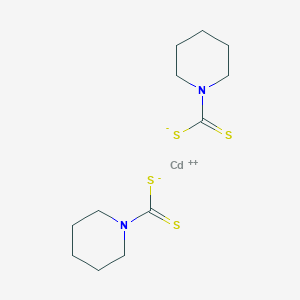
Nickel ammine bromide
Overview
Description
Nickel ammine bromide is a useful research compound. Its molecular formula is Br2H18N6Ni and its molecular weight is 154.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical C–H Arylation
Nickel ammine bromide plays a crucial role in photochemical processes. For instance, it facilitates room temperature nickel-catalyzed coupling of (hetero)aryl bromides with activated α-heterosubstituted or benzylic C(sp3)–H bonds under the influence of an iridium photocatalyst and visible light. This process, which involves a possible Ni–Br homolysis from an excited-state nickel complex, highlights the material's application in synthetic organic chemistry, offering a novel approach to C–H arylation (Heitz, Tellis, & Molander, 2016).
Nanoparticle Synthesis and Catalysis
This compound is instrumental in the synthesis of nickel nanoparticles with varying sizes and morphologies, demonstrating excellent catalytic activity in reactions such as the reduction of p-nitrophenol. The research emphasizes the influence of modifiers like CTAB and PEG on the morphology and size of nickel nanostructures, underscoring the material's significance in the development of efficient catalysts (Jiang et al., 2013).
Polymer Electrolytes
Nickel bromide, when incorporated into polymer electrolytes, demonstrates significant alterations in local structure and ion association behavior. Studies on systems such as PEO8: NiBr2 reveal the complex's interaction with oxygen and bromine, offering insights into the design of advanced electrolyte materials for energy storage applications (Latham et al., 1993).
Hydrogenation Reactions
In aqueous phase catalytic reactions, this compound-based nanoparticles show remarkable activity and stability, especially in the hydrogenation of aromatic compounds. This highlights the potential for nickel-based catalysts in selective hydrogenation processes, offering a greener alternative to traditional methods (Hu et al., 2010).
Living Radical Polymerization
Nickel(II) bromide complexes, such as NiBr2(Pn-Bu3)2, are effective catalysts in living radical polymerization, enabling the synthesis of polymers with narrow molecular weight distributions. This application is pivotal in polymer science, facilitating the creation of materials with precise properties (Uegaki et al., 1998).
Surface Modification and Material Properties
This compound is involved in surface reactions and material property studies, such as the formation of nickel oxide thin films and their application in various devices. Research into nickel oxide's optical properties, facilitated by deposition on different substrates, underscores the importance of this compound in materials science (Manjunatha & Paul, 2015).
Mechanism of Action
Target of Action
Nickel ammine bromide, also known as hexamminenickel chloride, is a coordination compound where a nickel ion is surrounded by six ammonia molecules
Mode of Action
The mode of action of this compound involves its ability to undergo chemical reactions due to the presence of the nickel ion. In a typical reaction, the compound can be reduced to metallic nickel nanoparticles . The reduction occurs via the dissociation of the complex and reduction by a reducing agent, such as hydrazine, in an alkaline solution .
Biochemical Pathways
This compound doesn’t directly participate in known biochemical pathways. Nickel ions, which are part of the compound, are known to be essential cofactors for some enzymes in organisms from all kingdoms of life . These enzymes catalyze a variety of remarkable chemical reactions, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .
Pharmacokinetics
For instance, the compound can be reduced to metallic nickel nanoparticles in an aqueous solution .
Result of Action
The primary result of the action of this compound is the production of metallic nickel nanoparticles when the compound is reduced . These nanoparticles have a variety of potential applications, including use in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media .
Action Environment
The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of a reducing agent . For instance, the reduction of the compound to metallic nickel nanoparticles is carried out at 90 °C and pH = 10–12 . The presence of a reducing agent, such as hydrazine, is also necessary for the reaction to occur .
Safety and Hazards
Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .
Future Directions
Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
Nickel Ammine Bromide plays a role in biochemical reactions, particularly in the context of coordination chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that almost all metal ions, including nickel, bind ammonia as a ligand
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it undergoes thermal decomposition, with the final product being nano-sized metallic nickel . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of compounds can vary with different dosages High doses could potentially lead to toxic or adverse effects
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. It could interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of this compound could affect its activity or function. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Properties
IUPAC Name |
azanide;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZOOKWNAMVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6Ni-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-55-3, 10534-88-0 | |
| Record name | Nickel ammine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamminenickel chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


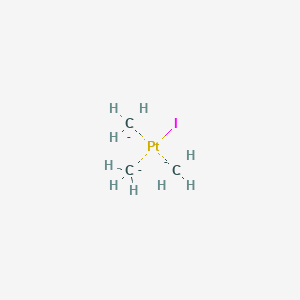

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
